Cas no 1267622-99-0 (2-Propynamide, N-(4-ethynylphenyl)-)

2-Propynamide, N-(4-ethynylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propynamide, N-(4-ethynylphenyl)-
- CHEMBL2314035
- 1267622-99-0
- EN300-743951
- N-(4-ethynylphenyl)prop-2-ynamide
-
- Inchi: 1S/C11H7NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1-2,5-8H,(H,12,13)
- InChI Key: LCVNORJHKCSOOL-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C#C)C=C1)(=O)C#C
Computed Properties
- Exact Mass: 169.052763847g/mol
- Monoisotopic Mass: 169.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.15±0.1 g/cm3(Predicted)
- Melting Point: 154 °C
- pka: 10.88±0.70(Predicted)
2-Propynamide, N-(4-ethynylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743951-0.5g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 0.5g |
$671.0 | 2024-05-23 | |
Enamine | EN300-743951-0.05g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 0.05g |
$587.0 | 2024-05-23 | |
Enamine | EN300-743951-2.5g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 2.5g |
$1370.0 | 2024-05-23 | |
Enamine | EN300-743951-0.25g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 0.25g |
$642.0 | 2024-05-23 | |
Enamine | EN300-743951-10.0g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 10.0g |
$3007.0 | 2024-05-23 | |
Enamine | EN300-743951-5.0g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 5.0g |
$2028.0 | 2024-05-23 | |
Enamine | EN300-743951-1.0g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 1.0g |
$699.0 | 2024-05-23 | |
Enamine | EN300-743951-0.1g |
N-(4-ethynylphenyl)prop-2-ynamide |
1267622-99-0 | 95% | 0.1g |
$615.0 | 2024-05-23 |
2-Propynamide, N-(4-ethynylphenyl)- Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
Additional information on 2-Propynamide, N-(4-ethynylphenyl)-
Recent Advances in the Study of 2-Propynamide, N-(4-ethynylphenyl)- (CAS: 1267622-99-0) in Chemical Biology and Pharmaceutical Research
The compound 2-Propynamide, N-(4-ethynylphenyl)- (CAS: 1267622-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2-Propynamide, N-(4-ethynylphenyl)- as a versatile building block in click chemistry, particularly in the synthesis of complex molecular architectures. Its terminal alkyne and amide functionalities make it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and drug discovery. Researchers have successfully employed this compound in the development of novel drug candidates, leveraging its ability to form stable triazole linkages with azide-containing biomolecules.
In addition to its utility in click chemistry, 2-Propynamide, N-(4-ethynylphenyl)- has shown promising biological activity in preclinical studies. A recent study published in the Journal of Medicinal Chemistry demonstrated its potential as an inhibitor of specific protein-protein interactions (PPIs) involved in cancer progression. The compound exhibited high binding affinity to the target protein, leading to the disruption of critical signaling pathways in tumor cells. These findings suggest that 2-Propynamide, N-(4-ethynylphenyl)- could serve as a lead compound for the development of new anticancer therapies.
Further investigations into the pharmacokinetic properties of 2-Propynamide, N-(4-ethynylphenyl)- have revealed favorable absorption and distribution profiles, making it a viable candidate for oral administration. However, challenges related to its metabolic stability and potential toxicity remain to be addressed. Ongoing research is focused on optimizing the compound's structure to enhance its bioavailability and reduce off-target effects.
The synthesis of 2-Propynamide, N-(4-ethynylphenyl)- has also been a subject of recent advancements. A novel, scalable synthetic route was reported in Organic Letters, which significantly improved the yield and purity of the compound. This development is expected to facilitate its broader application in medicinal chemistry and drug discovery efforts.
In conclusion, 2-Propynamide, N-(4-ethynylphenyl)- (CAS: 1267622-99-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its dual functionality, combined with its demonstrated biological activity, positions it as a valuable tool for drug discovery and development. Future research should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in other therapeutic areas.
1267622-99-0 (2-Propynamide, N-(4-ethynylphenyl)-) Related Products
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)



